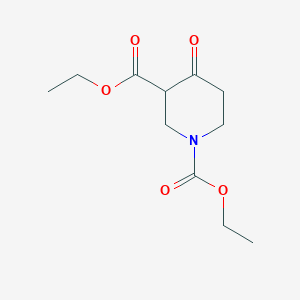

1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate

描述

属性

IUPAC Name |

diethyl 4-oxopiperidine-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO5/c1-3-16-10(14)8-7-12(6-5-9(8)13)11(15)17-4-2/h8H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOGHILIGDLQRGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CCC1=O)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate can be synthesized through a multi-step process involving the reaction of piperidine derivatives with ethyl chloroformate and other reagents. The typical synthetic route involves the following steps:

Formation of the piperidine ring: Starting from a suitable precursor, such as 4-piperidone, the piperidine ring is formed through cyclization reactions.

Introduction of ethyl groups: Ethyl groups are introduced at the 1 and 3 positions of the piperidine ring using ethyl chloroformate in the presence of a base such as triethylamine.

Oxidation: The resulting intermediate is oxidized to form the 4-oxo group.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes:

Batch or continuous flow reactors: These reactors are used to control the reaction conditions precisely.

Purification steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

化学反应分析

Reduction of the 4-Oxo Group

The ketone moiety at the 4-position of 1,3-diethyl 4-oxopiperidine-1,3-dicarboxylate is highly reactive toward reduction. Key findings include:

-

Bakers’ Yeast Reduction : Yeast-mediated reduction of structurally similar 3-ketopiperidine-4-carboxylates yields hydroxy esters with >99% diastereomeric excess (d.e.) and up to 93% enantiomeric excess (e.e.) . For example, reduction of 1-tert-butyl-3-methyl 4-oxopiperidine-1,3-dicarboxylate produces (3R,4S)-hydroxy derivatives in 74% yield .

-

Stereochemical Outcomes : The reduction proceeds via a chair-like transition state, favoring equatorial positioning of the ester groups to minimize steric hindrance .

Table 1: Reduction Reactions of 4-Oxo Derivatives

Condensation and Cyclization Reactions

The 4-oxo group participates in cyclocondensation with binucleophiles, forming spirocyclic or fused heterocycles:

-

Spirocyclisation : Reaction with 1,3-diphenylguanidine in the presence of NaH generates ethyl 4-oxo-1-phenyl-2-(phenylimino)-1,3,7,8-tetra-azaspiro deca-6,9-diene-10-carboxylate (11) . Substituents on the pyridazine ring influence reaction efficiency .

-

Diels-Alder Reactions : The diketone intermediate formed from ozonolysis reacts with dienophiles to yield bicyclic structures, as demonstrated in the synthesis of quinuclidinol derivatives .

Nucleophilic Substitution and Protection

The ester groups and nitrogen atom undergo selective functionalization:

-

Boc Protection : Treatment with di-tert-butyl dicarbonate (Boc₂O) and triethylamine in dichloromethane protects the piperidine nitrogen, yielding 1-tert-butyl-3-ethyl 4-oxopiperidine-1,3-dicarboxylate (CAS 98977-34-5) .

-

Transesterification : Methanolysis of ethyl esters in acidic or basic conditions replaces ethyl groups with methyl, as shown in the synthesis of methyl 1-Boc-4-oxo-3-piperidinecarboxylate .

Table 2: Protection/Deprotection Reactions

Oxidation and Cross-Coupling

-

Oxidation to Diketones : Treatment with N-chlorosuccinimide (NCS) and dimethylsulfide oxidizes the 4-oxo group to form α,β-unsaturated diketones, key intermediates in alkaloid synthesis .

-

Suzuki Coupling : While not directly reported for this compound, analogous piperidine derivatives undergo palladium-catalyzed cross-coupling with aryl boronic acids .

科学研究应用

Scientific Research Applications

-

Organic Synthesis :

- Building Block : It serves as a versatile intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable for creating diverse chemical entities.

- Reactions : The compound can participate in oxidation, reduction, and substitution reactions, allowing for the formation of hydroxyl derivatives and substituted piperidines.

-

Medicinal Chemistry :

- Pharmacological Potential : Research indicates that 1,3-diethyl 4-oxopiperidine-1,3-dicarboxylate may exhibit various pharmacological properties. It is being explored as a precursor for synthesizing new drug candidates targeting specific diseases .

- Antiviral Activity : Similar compounds have demonstrated activity against retroviruses such as HIV. Studies suggest that modifications of this compound could yield effective antiviral agents .

-

Biological Research :

- Enzyme Interaction Studies : The compound is utilized to study interactions with enzymes and metabolic pathways. Its structural features allow it to act as both an inhibitor and an activator in biochemical assays.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activities against various pathogens, indicating its relevance in developing new antimicrobial agents .

-

Industrial Applications :

- Specialty Chemicals Production : The compound is used in the production of specialty chemicals due to its unique properties and reactivity profile. This includes applications in the development of materials with specific functionalities.

Antiviral Activity

A study highlighted the effectiveness of piperidine derivatives against HIV replication. Specifically, compounds structurally related to this compound were shown to inhibit viral replication at low micromolar concentrations . This suggests a promising avenue for developing antiviral therapies.

Antimicrobial Research

Research into similar compounds has indicated potential efficacy against bacterial strains and fungi. The structural attributes of this compound may confer similar properties, warranting further investigation into its antimicrobial capabilities .

作用机制

The mechanism of action of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

相似化合物的比较

Structural Modifications and Substituent Effects

Key structural analogs differ in ester substituents and additional functional groups, influencing their physical properties, reactivity, and applications:

Key Observations :

- Ester Groups : Ethyl esters (as in the target compound) balance solubility and reactivity, whereas benzyl or tert-butyl groups improve stability but reduce solubility .

- Functional Groups : A 4-ketone (as in the target compound) enhances electrophilicity for nucleophilic additions, while hydroxyl or halogen substituents modify bioactivity .

Comparison of Reactivity :

生物活性

1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate is a piperidine derivative known for its potential applications in medicinal chemistry and organic synthesis. This compound has garnered attention due to its unique structural features, which confer various biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a six-membered piperidine ring with two ethyl groups and a 4-oxo substituent. This structure is crucial for its biological activity and reactivity in synthetic pathways.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The compound can act as an inhibitor or activator depending on the target:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to therapeutic effects against diseases such as cancer and infections .

- Receptor Modulation : The compound may also modulate receptor activity, influencing signaling pathways that affect cell growth and proliferation .

Pharmacological Properties

This compound exhibits several pharmacological properties:

- Antimicrobial Activity : Studies have indicated that this compound possesses antimicrobial properties against various pathogens, making it a candidate for further drug development .

- Antiproliferative Effects : The compound has demonstrated antiproliferative activity in vitro against certain cancer cell lines .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Table 1: Summary of Biological Activities

Notable Research Findings

- A study reported that derivatives of piperidone with similar structures exhibited significant activity against Trypanosoma brucei brucei. The low toxicity observed suggests potential for therapeutic applications in treating parasitic infections .

- Another investigation into the compound's mechanism revealed that it could effectively inhibit the replication of HIV-I in vitro, indicating its promise as a lead compound for antiviral drug development .

Synthetic Routes and Applications

The synthesis of this compound involves multi-step processes including:

- Formation of the Piperidine Ring : Initiated from suitable precursors like 4-piperidone.

- Introduction of Ethyl Groups : Achieved using ethyl chloroformate under basic conditions.

- Oxidation : To introduce the 4-oxo group necessary for biological activity.

These synthetic approaches not only yield the target compound but also allow for modifications that can enhance its biological properties.

常见问题

Q. What are the established synthetic routes for 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via multi-step reactions involving esterification, cyclization, and oxidation. Key steps include:

- Stepwise alkylation : Diethyl acetone-1,3-dicarboxylate reacts with reagents like DMFDMA (N,N-dimethylformamide dimethyl acetal) to form intermediates, followed by cyclization under reflux conditions .

- Catalytic systems : Palladium catalysts (e.g., [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II)) are used in cross-coupling reactions to introduce substituents, with yields optimized by controlling solvent polarity (e.g., 1,4-dioxane) and temperature (e.g., 100°C) .

- Workup protocols : Acidic or basic hydrolysis (e.g., HCl/methanol) is critical for removing protecting groups (e.g., tert-butoxycarbonyl) while preserving the piperidine core .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- X-ray crystallography : Resolves stereochemistry and confirms the oxopiperidine ring structure. For example, monoclinic crystal systems (space group P2₁/c) with unit cell parameters (e.g., a = 11.5271 Å, β = 93.342°) are commonly reported . Refinement using SHELXL ensures high accuracy .

- NMR spectroscopy : ¹H and ¹³C NMR identify key signals, such as the 4-oxo group (δ ~204 ppm in ¹³C NMR) and ethyl ester protons (δ ~1.2–4.3 ppm in ¹H NMR) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 420.49 for related derivatives) .

Q. How should this compound be stored to ensure stability, and what are its decomposition pathways?

- Storage : Keep in sealed containers under inert gas (N₂/Ar) at –20°C to prevent oxidation. Avoid moisture, as hydrolysis of the ester groups can occur .

- Decomposition : Thermal degradation above 100°C leads to ketone decomposition, while prolonged exposure to light may cause photochemical ring-opening reactions .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated using kinetic and computational studies?

- Kinetic profiling : Monitor intermediates via time-resolved ¹H NMR to identify rate-determining steps (e.g., enolate formation during alkylation) .

- DFT calculations : Model transition states for cyclization steps to predict regioselectivity. For example, the energy barrier for 4-oxopiperidine formation vs. competing pyrrolidine byproducts can be compared .

Q. What strategies are effective in resolving contradictions between experimental data and theoretical predictions for its derivatives?

- Crystallographic validation : When computational models conflict with observed regiochemistry (e.g., unexpected aldol adducts), single-crystal X-ray structures provide definitive proof of connectivity .

- Isotopic labeling : Use ¹⁸O-labeled esters to trace hydrolysis pathways and distinguish between nucleophilic vs. acid-catalyzed mechanisms .

Q. What are the challenges in achieving enantioselective synthesis of its derivatives, and how can they be addressed?

- Chiral resolution : Diastereomeric salts (e.g., with tartaric acid) separate enantiomers, but low diastereoselectivity often necessitates chiral HPLC .

- Asymmetric catalysis : Palladium complexes with chiral ligands (e.g., BINAP) improve enantiomeric excess (ee) in cross-coupling reactions, though steric hindrance at the 4-oxo position remains a challenge .

Q. How does the compound's electronic structure influence its reactivity in multi-step syntheses?

- Electron-deficient carbonyl : The 4-oxo group activates adjacent carbons for nucleophilic attack, enabling regioselective functionalization (e.g., hydrazone formation at C-4) .

- Conjugation effects : The dicarboxylate ester system stabilizes enolate intermediates, favoring α-alkylation over β-elimination in Michael additions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。